molecular formula C14H23NO2Si B8680841 2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine CAS No. 162084-86-8

2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine

Cat. No.: B8680841
CAS No.: 162084-86-8
M. Wt: 265.42 g/mol
InChI Key: TWDHHMZALHFMPY-UHFFFAOYSA-N
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Description

2-Acetyl-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine is a useful research compound. Its molecular formula is C14H23NO2Si and its molecular weight is 265.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

162084-86-8

Molecular Formula

C14H23NO2Si

Molecular Weight

265.42 g/mol

IUPAC Name

1-[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-yl]ethanone

InChI

InChI=1S/C14H23NO2Si/c1-11(16)13-9-7-8-12(15-13)10-17-18(5,6)14(2,3)4/h7-9H,10H2,1-6H3

InChI Key

TWDHHMZALHFMPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-Bromo-6-(((tert-butyldimethylsilyl)oxy)methyl)pyridine (1.59 g, 5.26 mmol) in a mixture of ether, hexane and THF (2:1:1, 105 mL) was added n-BuLi (3.29 mL, 5.26 mmol, 1.6 M in hexane solution) dropwise at −78° C. during 5-10 min. To the resulting dark brown solution was dropped anhydrous DMA (0.74 mL, 7.89 mmol) at the same temperature. The reaction mixture was stirred for 30 min and then quenched with water (8 mL) and extracted with EtOAc. The organic layer was washed with water and brine and dried over MgSO4. After purification by column chromatography on silica gel (hexane/EtOAc 98:2) 0.78 g (56%) of the title compound as an oil were obtained. 1H NMR (CDCl3) δ 7.95 (d, 1H, J=7.5 Hz, H-3), 7.88 (t, 1H, J=7.6 Hz, H-4), 7.73 (t, 1H, J=7.6 Hz, H-5), 4.93 (s, 2H, CH2), 2.75 (s, 3H, CH3), 1.03 (s, 9H, (CH3)3C), 0.20 (s, 6H, (Me)2Si); 13C NMR (CDCl3) δ 200.8 (CO), 161.4 (C-6), 153.0 (C-2), 139.4 (C-4), 124.0 (C-5), 118.0 (C-3), 66.4 (CH2), 26.3 ((CH3)3C), 18.8 ((CH3)3C), -4.96 ((Me)2Si).
Quantity
1.59 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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105 mL
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3.29 mL
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0.74 mL
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reactant
Reaction Step Three

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